molecular formula C20H13O4P B024457 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate CAS No. 35193-64-7

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Cat. No.: B024457
CAS No.: 35193-64-7
M. Wt: 348.3 g/mol
InChI Key: JEHUZVBIUCAMRZ-UHFFFAOYSA-N
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Description

1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is a chiral chemical compound widely used in various chemical reactions and industrial applications. It is known for its unique structure, which consists of two naphthalene rings connected by a phosphate group. This compound is particularly significant in asymmetric synthesis and catalysis due to its chiral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate can be synthesized through several methods. One common approach involves the reaction of 1,1’-binaphthyl-2,2’-diol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphates, while substitution can introduce various functional groups onto the naphthalene rings .

Scientific Research Applications

Chiral Catalysis

Overview:
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate is primarily used as a chiral ligand in asymmetric synthesis. Its ability to enhance selectivity and efficiency makes it invaluable in producing enantiomerically pure compounds.

Applications:

  • Utilized in hydrocarboxylation reactions where it forms complexes with metals such as rhodium and palladium, facilitating asymmetric dipolar cycloadditions of diazo compounds .
  • Effective in resolving racemic mixtures of amines that are challenging to separate, thus improving yields in pharmaceutical syntheses .

Pharmaceutical Development

Overview:
The compound plays a crucial role in drug discovery and the synthesis of complex organic molecules.

Applications:

  • Enhances the design of new drugs by enabling the synthesis of compounds that target specific biological pathways .
  • Contributes to the development of pharmaceuticals where the correct isomer significantly affects efficacy and safety, making it essential for medicinal chemistry .

Material Science

Overview:
In material science, this compound is leveraged for its unique chemical properties.

Applications:

  • Used in creating advanced materials such as polymers and coatings that exhibit improved mechanical properties and chemical resistance .
  • Its application extends to nanomaterials where it can enhance performance and functionality due to its structural characteristics .

Biochemical Research

Overview:
The compound is instrumental in biochemical studies, particularly concerning enzyme mechanisms.

Applications:

  • Aids researchers in understanding biological processes through its application in enzyme interaction studies .
  • Supports the development of new therapeutic strategies by elucidating enzyme mechanisms involved in various biological pathways .

Environmental Chemistry

Overview:
In environmental chemistry, this compound is explored for its potential catalytic properties.

Applications:

  • Investigated for its role in catalyzing reactions that facilitate the degradation of pollutants, contributing to environmental sustainability efforts .
  • Its effectiveness in pollution control can lead to the development of better catalysts for environmental remediation processes .

Summary Table of Applications

Application AreaSpecific Uses
Chiral Catalysis Asymmetric synthesis; hydrocarboxylation reactions; resolution of racemic mixtures
Pharmaceuticals Drug design; synthesis of biologically active compounds
Material Science Development of advanced materials; enhancement of polymer properties
Biochemical Research Studies on enzyme mechanisms; therapeutic strategy development
Environmental Chemistry Catalysis for pollutant degradation; pollution control strategies

Case Studies and Research Findings

Several studies illustrate the effectiveness of this compound:

  • A study highlighted its role as a chiral ligand in the asymmetric synthesis of complex organic molecules, demonstrating improved yields compared to traditional methods .
  • Research focused on its application in analytical chemistry showed enhanced separation capabilities when used in chromatography techniques, benefiting quality control processes across various industries .

Mechanism of Action

The mechanism by which 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate exerts its effects involves its ability to act as a chiral ligand. It forms complexes with metal ions, which then participate in various catalytic cycles. The chiral environment created by the compound ensures that the reactions proceed with high enantioselectivity, leading to the formation of chiral products .

Comparison with Similar Compounds

  • 1,1’-Binaphthyl-2,2’-diamine
  • 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate derivatives
  • 1,1’-Bi(2-naphthol)

Uniqueness: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is unique due to its specific chiral properties and its ability to form highly enantioselective complexes with metal ions. This makes it particularly valuable in asymmetric synthesis and catalysis compared to other similar compounds .

Biological Activity

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) is a compound of significant interest in organic chemistry and biochemistry due to its chiral nature and potential applications as a catalyst in various chemical reactions. This article explores the biological activity of BNP, focusing on its role as an organocatalyst, its interactions with biological systems, and the implications for pharmaceutical applications.

This compound exists in two enantiomeric forms: (R)-BNP and (S)-BNP. Its molecular formula is C20H13O4PC_{20}H_{13}O_4P, with a molecular weight of 348.29 g/mol. The compound is characterized by its ability to act as a chiral ligand in asymmetric synthesis and catalysis.

PropertyValue
Molecular FormulaC20H13O4PC_{20}H_{13}O_4P
Molecular Weight348.29 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point619.5 ± 38.0 °C
Melting Point>300 °C

Organocatalytic Applications

BNP has been extensively studied for its role as an organocatalyst in various reactions:

  • Controlled Ring-Opening Polymerization : BNP facilitates the controlled ring-opening homopolymerization and copolymerization of ε-caprolactone, leading to specific polymer architectures that are crucial in materials science.
  • Sonogashira Coupling Reactions : As an additive with copper catalysts, BNP enhances catalytic activity in Sonogashira-type reactions, which are vital for forming carbon-carbon bonds in organic synthesis .

These applications underscore BNP's utility in developing new materials and pharmaceuticals through asymmetric synthesis.

Interaction with Biological Systems

Research indicates that the chiral nature of BNP allows it to interact selectively with biological molecules, which is particularly relevant in drug development:

  • Chiral Ligands : The ability of BNP to act as a chiral ligand is crucial for enhancing the efficacy of drugs by ensuring that only the desired enantiomer is active . This selectivity can lead to reduced side effects and improved therapeutic outcomes.
  • Molecular Dynamics Studies : Molecular dynamics simulations have shown that (S)-BNP forms stronger hydrogen bonds with chiral molecular micelles compared to (R)-BNP. This difference in binding affinity suggests that (S)-BNP may be more effective in applications requiring high specificity .

Enantiomer Separation

A comparative study highlighted the effectiveness of BNP enantiomers in separating racemic mixtures using liquid chromatography and capillary electrophoresis. The study demonstrated that bile salts could reverse migration orders, showcasing the potential for using BNP in analytical chemistry to achieve high-resolution separations of enantiomers .

Catalytic Efficiency

In a study published in the Journal of the American Chemical Society, researchers demonstrated that BNP significantly improved the efficiency of asymmetric dipolar cycloaddition reactions when used as a catalyst. This work illustrates BNP's potential to facilitate complex chemical transformations while maintaining high selectivity for desired products .

Q & A

Q. Basic: What are the primary applications of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate in asymmetric catalysis?

This compound (BNDHP) is a chiral Brønsted acid widely used as a ligand or catalyst in asymmetric synthesis. Key applications include:

  • Asymmetric Hydrocarboxylation : Forms complexes with rhodium to mediate enantioselective dipolar cycloadditions of diazo compounds, achieving high stereocontrol .
  • Enantioselective Mannich Reactions : Catalyzes the formation of β-amino carbonyl compounds with excellent enantiomeric excess (e.e.) by activating imine electrophiles .
  • Resolution of Racemic Amines : Effective in resolving challenging racemic mixtures via diastereomeric salt formation .
  • Chiral Solvating Agent (CSA) : Used in NMR spectroscopy to determine enantiopurity of amines, with binding constants (e.g., ΔG = -24.4 kJ/mol for analyte complexes) quantified via UV-visible spectroscopy .

Q. Basic: How is the enantiomeric purity of BNDHP verified experimentally?

Enantiopurity is assessed using:

  • Optical Rotation : Specific rotations are measured (e.g., [α]²⁰_D = -605° for the R-enantiomer in methanol, c = 1) . Discrepancies in reported values (e.g., -610° to -590°) may arise from solvent purity or instrumentation .
  • Chromatographic Methods :
    • Capillary Zone Electrophoresis (CZE) : Separates enantiomers using mobile phases with chiral selectors like n-C4D or x-C4D (Fig. 3, ).
    • Liquid Chromatography (LC) : Combined with mass spectrometry for high-resolution analysis .

Q. Advanced: How can reaction conditions be optimized for BNDHP-mediated asymmetric cycloadditions?

Optimization involves:

  • Metal Coordination : Rhodium(I) complexes (e.g., [Rh(cod)₂]⁺) enhance reactivity. Substituent effects on the binaphthyl backbone influence enantioselectivity .
  • Solvent and Temperature : Polar aprotic solvents (e.g., dichloromethane) at -20°C to 25°C improve yields and e.e. .
  • Additives : Bronsted acids (e.g., trifluoroacetic acid) stabilize transition states, while bases (e.g., Et₃N) mitigate protonation side reactions .

Table 1 : Representative Optimization Parameters for Cycloadditions

ParameterOptimal RangeImpact on e.e.
Rhodium Loading2–5 mol%↑↑ (70–95%)
Temperature-20°C to 0°C↑↑ (Δ10–15%)
SolventCH₂Cl₂ or THFModerate

Q. Advanced: How should researchers address discrepancies in optical rotation data for BNDHP enantiomers?

Discrepancies (e.g., -610° vs. -590° ) may arise from:

  • Sample Purity : Ensure ≥98% purity (HPLC-grade) to avoid impurities affecting rotation .
  • Solvent Effects : Use standardized solvents (e.g., methanol) and concentrations (c = 1) .
  • Instrument Calibration : Regular calibration with reference standards (e.g., (S)-BINOL) minimizes instrumental drift .

Q. Safety: What protocols are critical for handling BNDHP in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: What analytical methods resolve challenges in quantifying BNDHP’s role as a CSA in NMR?

  • ¹⁹F-NMR Spectroscopy : Provides distinct signals for diastereomeric complexes (e.g., Δδ = 0.2–0.5 ppm for fluorinated amines) .
  • Binding Constant Analysis : UV-visible titration (e.g., K = 1.2 × 10³ M⁻¹ for analyte 5 with (S)-3a) quantifies enantiomer-CSA interactions .
  • Linearity Validation : Calibration curves (R² = 0.9995) ensure accurate e.e. determination .

Q. Research Design: How to evaluate BNDHP’s stability under catalytic conditions?

  • Thermogravimetric Analysis (TGA) : Confirms thermal stability (>300°C) .
  • Reaction Monitoring : In situ IR or HPLC tracks decomposition byproducts (e.g., binaphthol derivatives) .
  • Accelerated Aging Studies : Exposure to humidity/light (72 hrs) assesses hydrolytic/photo stability .

Properties

IUPAC Name

13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHUZVBIUCAMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188685
Record name 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate
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Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

35193-63-6, 39648-67-4, 35193-64-7
Record name (±)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate
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Record name (R)-(-)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

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